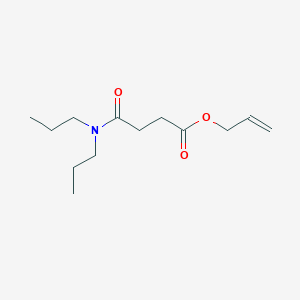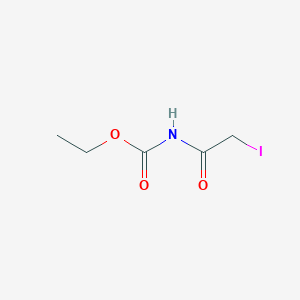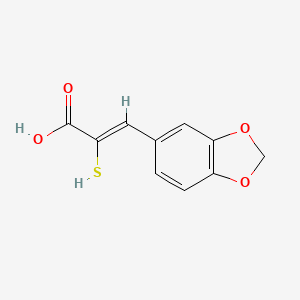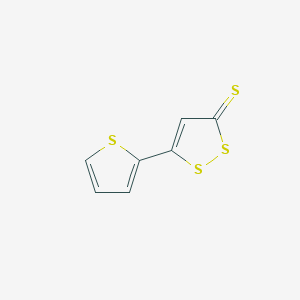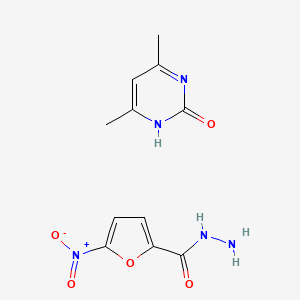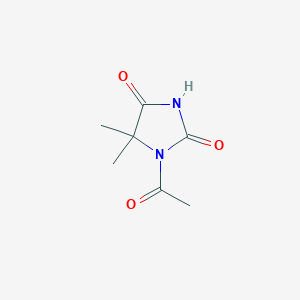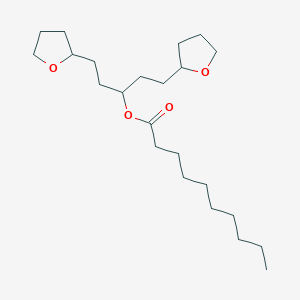
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate is an organic compound with the molecular formula C23H42O4 It is characterized by the presence of two tetrahydrofuran rings attached to a pentan-3-yl chain, which is further esterified with decanoic acid
Preparation Methods
The synthesis of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate typically involves the following steps:
Formation of the Tetrahydrofuran Rings: The initial step involves the formation of tetrahydrofuran rings through the cyclization of suitable precursors.
Attachment to the Pentan-3-yl Chain: The tetrahydrofuran rings are then attached to a pentan-3-yl chain through a series of reactions, including aldol condensation and hydrogenation-cyclization.
Esterification with Decanoic Acid: The final step involves the esterification of the pentan-3-yl chain with decanoic acid under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate involves its interaction with specific molecular targets and pathways. The compound’s tetrahydrofuran rings and ester functional groups allow it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate can be compared with other similar compounds, such as:
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl octanoate: This compound has a shorter ester chain (octanoate) compared to the decanoate ester, which may result in different physical and chemical properties.
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl hexanoate: Another similar compound with an even shorter ester chain (hexanoate), which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific ester chain length, which can influence its applications and effectiveness in various fields.
Properties
CAS No. |
5460-64-0 |
|---|---|
Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1,5-bis(oxolan-2-yl)pentan-3-yl decanoate |
InChI |
InChI=1S/C23H42O4/c1-2-3-4-5-6-7-8-13-23(24)27-22(16-14-20-11-9-18-25-20)17-15-21-12-10-19-26-21/h20-22H,2-19H2,1H3 |
InChI Key |
ZKPYPYMRRDEUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
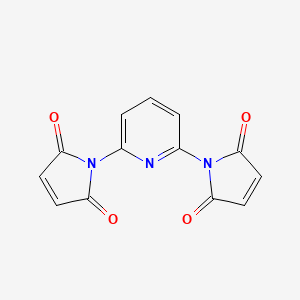
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
methanol](/img/structure/B14724394.png)
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
